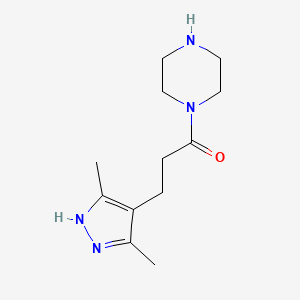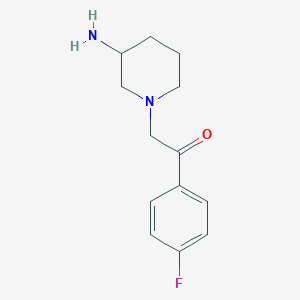
(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
“(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is a synthetic compound with the CAS No. 2089678-51-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is C9H14F2N2O. The InChI code is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .Applications De Recherche Scientifique
Pharmacological Applications
- Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : A compound closely related to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone," specifically "(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone," has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme inhibition is relevant for the treatment of type 2 diabetes due to its role in glucose metabolism. The compound showed high oral bioavailability in preclinical species, making it a candidate for further development as a diabetes treatment (Ammirati et al., 2009).
Chemical Synthesis and Characterization
Antimicrobial Activity : New derivatives with structural similarities to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone" have been synthesized and evaluated for their in vitro antimicrobial activity. Compounds in this category showed promising antibacterial and antifungal activities against pathogenic strains, indicating potential for development as antimicrobial agents (Mallesha & Mohana, 2014).
Metabolism and Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of a related DPP-IV inhibitor were extensively studied in rats, dogs, and humans, providing insight into its biotransformation and elimination pathways. These findings are crucial for understanding the disposition of such compounds in the body and for the optimization of their pharmacokinetic profiles (Sharma et al., 2012).
Synthetic Methodologies : Research has also focused on developing new synthetic routes and methodologies for creating compounds with similar structural features. These studies contribute to the broader field of organic synthesis by providing efficient methods for preparing such complex molecules, which could have implications beyond their immediate pharmacological applications (Rui, 2010).
Propriétés
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-3-1-2-4-12-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFDGFFWGDLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)



![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)



